molecular formula C23H20N2O4 B11937092 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoicacid

Cat. No.: B11937092
M. Wt: 388.4 g/mol
InChI Key: OHXYIFOJAQVPRU-UHFFFAOYSA-N
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Description

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid is a complex organic compound that features both quinoline and indole moieties These structures are known for their significant roles in medicinal chemistry and organic synthesis

Chemical Reactions Analysis

Types of Reactions

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or indole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce hydrogenated derivatives.

Scientific Research Applications

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The quinoline and indole moieties can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Compounds like quinoline-8-carboxylic acid share structural similarities.

    Indole derivatives: Compounds such as indole-3-acetic acid have similar indole moieties.

Uniqueness

5-(3-((quinolin-8-yloxy)carbonyl)-1H-indol-1-yl)pentanoic acid is unique due to the combination of quinoline and indole structures within a single molecule. This dual functionality can provide enhanced biological activity and versatility in chemical reactions .

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

5-(3-quinolin-8-yloxycarbonylindol-1-yl)pentanoic acid

InChI

InChI=1S/C23H20N2O4/c26-21(27)12-3-4-14-25-15-18(17-9-1-2-10-19(17)25)23(28)29-20-11-5-7-16-8-6-13-24-22(16)20/h1-2,5-11,13,15H,3-4,12,14H2,(H,26,27)

InChI Key

OHXYIFOJAQVPRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCCCC(=O)O)C(=O)OC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

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